N-(2-Hydroxy-3-iodophenyl)methanesulfonamide
Description
N-(2-Hydroxy-3-iodophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8INO3S and a molecular weight of 313.11 g/mol . This compound is characterized by the presence of an iodine atom, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C7H8INO3S |
|---|---|
Molecular Weight |
313.12 g/mol |
IUPAC Name |
N-(2-hydroxy-3-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8INO3S/c1-13(11,12)9-6-4-2-3-5(8)7(6)10/h2-4,9-10H,1H3 |
InChI Key |
WYISVCINHUMFGD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydroxy-3-iodophenol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for N-(2-Hydroxy-3-iodophenyl)methanesulfonamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-3-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atom.
Major Products Formed
The major products formed from these reactions include quinones, deiodinated phenols, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
N-(2-Hydroxy-3-iodophenyl)methanesulfonamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-3-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding to biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
N-(2-Iodophenyl)methanesulfonamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-(2-Hydroxyphenyl)methanesulfonamide: Lacks the iodine atom, affecting its ability to participate in substitution reactions.
N-(3-Iodophenyl)methanesulfonamide: The position of the iodine atom affects its reactivity and interaction with other molecules.
Uniqueness
N-(2-Hydroxy-3-iodophenyl)methanesulfonamide is unique due to the presence of both the hydroxyl group and iodine atom, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various research applications, offering advantages over similar compounds that lack one of these functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
